molecular formula C22H22ClN3O2S B4999828 1-[2-(2-CHLOROPHENYL)-5-METHYL-1,3-THIAZOLE-4-CARBONYL]-4-(4-METHOXYPHENYL)PIPERAZINE

1-[2-(2-CHLOROPHENYL)-5-METHYL-1,3-THIAZOLE-4-CARBONYL]-4-(4-METHOXYPHENYL)PIPERAZINE

Cat. No.: B4999828
M. Wt: 427.9 g/mol
InChI Key: TZEJHPJILQPIEO-UHFFFAOYSA-N
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Description

1-[2-(2-CHLOROPHENYL)-5-METHYL-1,3-THIAZOLE-4-CARBONYL]-4-(4-METHOXYPHENYL)PIPERAZINE is a complex organic compound that features a thiazole ring, a piperazine ring, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-CHLOROPHENYL)-5-METHYL-1,3-THIAZOLE-4-CARBONYL]-4-(4-METHOXYPHENYL)PIPERAZINE typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, which is achieved through the cyclization of appropriate precursors under controlled conditions. The piperazine ring is then introduced through nucleophilic substitution reactions. The final step involves the coupling of the thiazole and piperazine rings, often using a coupling reagent such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-CHLOROPHENYL)-5-METHYL-1,3-THIAZOLE-4-CARBONYL]-4-(4-METHOXYPHENYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and bases like sodium hydride or potassium tert-butoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

1-[2-(2-CHLOROPHENYL)-5-METHYL-1,3-THIAZOLE-4-CARBONYL]-4-(4-METHOXYPHENYL)PIPERAZINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of 1-[2-(2-CHLOROPHENYL)-5-METHYL-1,3-THIAZOLE-4-CARBONYL]-4-(4-METHOXYPHENYL)PIPERAZINE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The thiazole and piperazine rings may play a crucial role in binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-Phenylthiazol-4-yl)methyl]-1H-1,2,4-triazole
  • 1-[(2-(4-Chlorophenyl)thiazol-4-yl)methyl)-1H-1,2,4-triazole

Uniqueness

1-[2-(2-CHLOROPHENYL)-5-METHYL-1,3-THIAZOLE-4-CARBONYL]-4-(4-METHOXYPHENYL)PIPERAZINE is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

[2-(2-chlorophenyl)-5-methyl-1,3-thiazol-4-yl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O2S/c1-15-20(24-21(29-15)18-5-3-4-6-19(18)23)22(27)26-13-11-25(12-14-26)16-7-9-17(28-2)10-8-16/h3-10H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZEJHPJILQPIEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C2=CC=CC=C2Cl)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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